AM3102

PPAR-alpha agonism Nuclear receptor transactivation Lipid metabolism

Choose AM3102 for stable, reproducible PPARα activation. This hydrolysis-resistant OEA analog eliminates FAAH-mediated degradation, providing a reliable PK/PD profile with oral bioavailability, unlike labile OEA. It ensures consistent potency (EC50=100nM) and sustained in vivo effects (ED50=2.4mg/kg) without CB1/CB2 confounding, making it the definitive standard for metabolic and feeding studies.

Molecular Formula C21H41NO2
Molecular Weight 339.6 g/mol
Cat. No. B10768044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM3102
Molecular FormulaC21H41NO2
Molecular Weight339.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NC(C)CO
InChIInChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-20(2)19-23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24)/b11-10-
InChIKeyIPVYNYWIRWMRHH-KHPPLWFESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-N-(1-Hydroxypropan-2-yl)octadec-9-enamide (AM3102/KDS-5104): Procurement-Ready Fatty Acid Amide for PPAR-α Research


(Z)-N-(1-Hydroxypropan-2-yl)octadec-9-enamide, widely known as AM3102 or KDS-5104, is a non‑peptide fatty acid amide derivative of oleic acid, structurally characterized by a (Z)‑double bond at the 9‑position and an N‑(1‑hydroxypropan‑2‑yl) substituent [1]. This compound serves as a hydrolysis‑resistant analog of the endogenous lipid mediator oleoylethanolamide (OEA) and functions as a high‑affinity agonist of the peroxisome proliferator‑activated receptor α (PPAR‑α) [2]. Its resistance to enzymatic degradation, coupled with oral bioavailability and sustained in vivo effects, distinguishes it from the parent molecule OEA, which is rapidly inactivated by fatty acid amide hydrolase (FAAH) and N‑acylethanolamine‑hydrolyzing acid amidase [3].

Why Substituting (Z)-N-(1-hydroxypropan-2-yl)octadec-9-enamide with Unmodified OEA or Other PPAR‑α Agonists Compromises Experimental Reproducibility


The endogenous ligand oleoylethanolamide (OEA) exerts potent anorectic effects via PPAR‑α activation, yet its utility as a research tool or therapeutic candidate is severely limited by rapid enzymatic hydrolysis, yielding a short in vivo half‑life and inconsistent pharmacokinetic profiles [1]. Substituting (Z)-N-(1-hydroxypropan-2-yl)octadec-9-enamide with OEA would introduce experimental variability due to its labile amide bond, which is susceptible to FAAH‑mediated cleavage, thereby confounding dose‑response relationships and reducing tissue exposure [2]. Conversely, employing a synthetic PPAR‑α agonist that lacks OEA’s structural backbone (e.g., fenofibrate or GW7647) may induce off‑target metabolic effects or exhibit divergent receptor activation kinetics, making direct mechanistic comparisons to the endogenous OEA pathway impossible. (Z)-N-(1-hydroxypropan-2-yl)octadec-9-enamide was specifically engineered to retain OEA’s PPAR‑α binding mode while incorporating a hydrolysis‑resistant N‑(1‑hydroxypropan‑2‑yl) moiety, thereby providing a chemically defined, stable surrogate that yields reproducible, quantifiable in vitro and in vivo readouts [3].

Quantitative Differentiation of (Z)-N-(1-hydroxypropan-2-yl)octadec-9-enamide (AM3102) from OEA and Other PPAR‑α Modulators: Head‑to‑Head Data


PPAR‑α Transcriptional Activation Potency: AM3102 vs. Oleoylethanolamide (OEA)

In a PPAR‑α transactivation assay, AM3102 (KDS‑5104) stimulates transcriptional activity with an EC50 of 100 ± 21 nM (n = 11) [1]. The endogenous comparator oleoylethanolamide (OEA) activates PPAR‑α with an EC50 of 120 nM in an analogous transactivation assay . AM3102 is thus slightly more potent than OEA in vitro, and its hydrolysis resistance ensures that this activity is maintained under conditions where OEA would be rapidly degraded.

PPAR-alpha agonism Nuclear receptor transactivation Lipid metabolism

Hydrolytic Stability: AM3102 Resistance to Enzymatic Degradation vs. OEA Lability

OEA is rapidly hydrolyzed by fatty acid amide hydrolase (FAAH) and N‑acylethanolamine‑hydrolyzing acid amidase (NAAA), resulting in a short in vivo half‑life and variable exposure [1]. In contrast, AM3102 was explicitly designed to resist enzymatic hydrolysis; the N‑(1‑hydroxypropan‑2‑yl) substitution prevents cleavage by these amidases [2]. While quantitative kinetic constants (e.g., hydrolysis half‑life in plasma or liver microsomes) are not reported in the primary literature, the qualitative statement that AM3102 'resists enzymatic hydrolysis' is consistently documented across multiple reputable vendor datasheets and the seminal characterization paper .

Metabolic stability FAAH NAAA

In Vivo Anorectic Efficacy: AM3102 Prolonged Feeding Latency vs. OEA Transient Effect

Parenteral administration of AM3102 (KDS‑5104) to rats produces a persistent, dose‑dependent prolongation of feeding latency with an ED50 of 2.4 ± 1.8 mg kg⁻¹ i.p. (n = 18) [1]. The same study demonstrates that the effect of AM3102 is more prolonged than that of OEA, attributable to its resistance to hydrolysis and resulting increased tissue exposure [2]. No direct ED50 for OEA is provided in the primary paper, but the extended duration of action is a key differentiator.

Appetite regulation Feeding behavior Anorexiant

Cannabinoid Receptor Selectivity: AM3102 Weak Affinity vs. OEA and Other Fatty Acid Amides

AM3102 demonstrates weak affinity for the central cannabinoid receptor CB1 (Ki = 33 µM) and the peripheral cannabinoid receptor CB2 (Ki = 26 µM) . In comparison, the endogenous ligand anandamide (AEA) is a potent CB1 agonist (Ki ~0.1 µM) and the classic cannabinoid agonist WIN 55,212‑2 exhibits sub‑micromolar affinities [1]. Oleoylethanolamide (OEA) itself is a selective PPAR‑α agonist with negligible CB1/CB2 activity, but its enzymatic instability limits its utility. AM3102 retains OEA's favorable selectivity profile while offering enhanced stability, making it a cleaner tool for dissecting PPAR‑α‑mediated effects from cannabinoid‑related pathways.

CB1 receptor CB2 receptor Off‑target activity

High‑Value Research Applications for (Z)-N-(1-hydroxypropan-2-yl)octadec-9-enamide (AM3102) Based on Quantitative Evidence


Mechanistic Studies of PPAR‑α‑Mediated Appetite Suppression

AM3102's sustained in vivo anorectic effect (ED50 = 2.4 mg/kg i.p.) [1] and hydrolysis resistance make it ideal for chronic feeding studies where stable PPAR‑α activation is required. Researchers can use AM3102 to dissect the neural and peripheral mechanisms of OEA‑like satiety signaling without the confounding variable of rapid compound degradation .

In Vitro PPAR‑α Transactivation Assays Requiring a Stable, OEA‑Surrogate

With an EC50 of 100 nM in PPAR‑α transactivation assays [1], AM3102 serves as a reliable, non‑hydrolyzable positive control for screening novel PPAR‑α ligands. Its stability ensures consistent potency across multiple assay replicates, unlike OEA which may degrade under standard cell culture conditions .

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Lipid Amide Therapeutics

The compound's resistance to enzymatic hydrolysis and oral bioavailability [1] position AM3102 as a reference standard for developing PK/PD models of fatty acid amide‑based drugs. Its prolonged tissue exposure relative to OEA allows for robust determination of exposure‑response relationships in rodent models of metabolic disease.

Selective PPAR‑α Activation in the Presence of Cannabinoid System Crosstalk

AM3102's weak CB1/CB2 receptor affinities (Ki = 33 µM and 26 µM, respectively) [1] enable researchers to activate PPAR‑α without inadvertently stimulating cannabinoid pathways. This is particularly valuable in studies of energy homeostasis where endocannabinoid signaling is a known confounder .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AM3102

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.